Spectroscopic Characterization of 6-Aminobenzo[d]oxazol-5-ol: A Comprehensive Analytical Guide
Spectroscopic Characterization of 6-Aminobenzo[d]oxazol-5-ol: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 6-Aminobenzo[d]oxazol-5-ol (CAS: 783366-34-7) | Formula: C₇H₆N₂O₂ | MW: 150.14 g/mol
Executive Summary & Structural Significance
Benzoxazole derivatives represent a privileged class of heterocyclic scaffolds extensively utilized in medicinal chemistry, materials science, and the development of novel photoluminescent agents. 6-Aminobenzo[d]oxazol-5-ol is a highly functionalized derivative featuring a benzoxazole core substituted with adjacent amino (-NH₂) and hydroxyl (-OH) groups. This specific ortho-aminophenol-like arrangement on the benzenoid ring imparts unique electronic properties, complex hydrogen-bonding networks, and potential for intramolecular charge transfer (ICT).
Rigorous structural characterization is paramount to ensuring the identity, purity, and predictable behavior of this compound in downstream applications[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we explore the causality behind specific analytical choices, establishing a self-validating multimodal workflow for the definitive structural elucidation of 6-Aminobenzo[d]oxazol-5-ol.
Fig 1. Multimodal spectroscopic workflow for benzoxazole structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Solvent Selection
The presence of highly polar -OH and -NH₂ groups at the 5 and 6 positions creates an extensive intermolecular hydrogen-bonding network. Using non-polar or weakly polar deuterated solvents (e.g., CDCl₃) results in poor solubility and severe line broadening of exchangeable protons. We mandate the use of deuterated dimethyl sulfoxide (DMSO-d₆) . Its strong hydrogen-bond accepting nature effectively disrupts solute-solute interactions, yielding sharp, well-resolved signals for both the aromatic and heteroatom-bound protons[2].
Experimental Protocol: Self-Validating NMR
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Sample Preparation: Accurately weigh 5–10 mg of purified 6-Aminobenzo[d]oxazol-5-ol.
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Dissolution: Dissolve completely in 0.6 mL of DMSO-d₆. Brief sonication (1–2 minutes) may be required to break up crystalline lattices.
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Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (minimum 16 scans) and the ¹³C NMR spectrum at 100 MHz (minimum 512 scans) using Tetramethylsilane (TMS) as an internal standard.
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Validation (D₂O Exchange): To unambiguously assign the -OH and -NH₂ protons, add 1–2 drops of D₂O to the NMR tube, invert to mix, and re-acquire the ¹H spectrum. The rapid deuterium exchange will cause the broad singlets associated with these heteroatoms to disappear, confirming their identity.
Quantitative Data Summary
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| ¹H | H-2 | 8.20 – 8.50 | Singlet | 1H | Highly deshielded by adjacent O and N atoms of the oxazole ring[2]. |
| ¹H | H-4, H-7 | 7.00 – 7.50 | Singlets | 2H | Para-relationship on the benzene ring; no ortho coupling observed. |
| ¹H | -OH (C-5) | 9.00 – 10.00 | Broad Singlet | 1H | Disappears upon D₂O exchange. |
| ¹H | -NH₂ (C-6) | 4.50 – 5.50 | Broad Singlet | 2H | Disappears upon D₂O exchange. |
| ¹³C | C-2 | 150.0 – 160.0 | - | - | Diagnostic oxazole carbon, heavily deshielded[3]. |
| ¹³C | C-5, C-6 | 135.0 – 150.0 | - | - | Aromatic carbons bearing electronegative heteroatoms (-OH, -NH₂). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Causality of the ATR Method
Traditional transmission FT-IR utilizing KBr pellets is highly susceptible to hygroscopic moisture absorption. Water introduces a massive, broad O-H stretching band around 3400 cm⁻¹, which actively masks the critical diagnostic region for the intrinsic -OH and -NH₂ groups of our compound. Therefore, Attenuated Total Reflectance (ATR) FT-IR is the superior, self-validating choice, providing a moisture-free environment for solid-state characterization[4].
Experimental Protocol: ATR-FTIR
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Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and collect an ambient background spectrum.
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Application: Place 1–2 mg of solid 6-Aminobenzo[d]oxazol-5-ol directly onto the crystal.
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Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact, which is critical for accurate peak intensity.
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Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3450 & 3380 | Medium | -NH₂ | Asymmetric and symmetric N-H stretching (doublet). |
| 3200 – 3350 | Broad, Strong | -OH | O-H stretching (broadened due to hydrogen bonding)[4]. |
| 1600 – 1650 | Strong | C=N | Oxazole ring imine stretching. |
| 1500 – 1550 | Medium | C=C | Aromatic ring skeletal vibrations. |
| 1050 – 1200 | Strong | C-O-C | Asymmetric and symmetric stretching of the oxazole ether linkage. |
UV-Visible & Photophysical Characterization
The Causality of Intramolecular Charge Transfer (ICT)
The benzoxazole core acts as a robust electron acceptor, while the -OH and -NH₂ groups at the 5 and 6 positions act as strong electron donors. This "push-pull" donor-acceptor architecture facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation[5]. The resulting UV-Vis spectrum exhibits a bathochromic (red) shift compared to an unsubstituted benzoxazole, and the molecule may exhibit significant Stokes shifting during fluorescence emission due to solvent relaxation around the highly polar excited state[6].
Fig 2. Intramolecular Charge Transfer (ICT) and solvent relaxation pathway.
Experimental Protocol: Photophysical Analysis
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Preparation: Prepare a 1.0 × 10⁻⁵ M stock solution of the compound in spectroscopic-grade ethanol.
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UV-Vis Absorption: Transfer 3 mL to a 10 mm path-length quartz cuvette. Record the absorption spectrum against an ethanol blank from 200 to 500 nm[7].
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Fluorescence Emission: Excite the sample at its identified λmax. Record the emission spectrum to calculate the Stokes shift, evaluating the degree of structural/electronic relaxation in the excited state.
Quantitative Data Summary
| Property | Value / Range | Interpretation |
| λmax (Absorption) | 310 – 350 nm | π → π* and n → π* transitions; extended conjugation[6]. |
| λem (Emission) | 380 – 450 nm | Emission from the relaxed ICT state. |
| Stokes Shift | ~70 – 100 nm | Indicates significant geometric/electronic rearrangement post-excitation. |
High-Resolution Mass Spectrometry (HRMS)
The Causality of Soft Ionization
Because 6-Aminobenzo[d]oxazol-5-ol is a highly polar, relatively low-molecular-weight heteroaromatic (150.14 g/mol ), hard ionization techniques (like Electron Impact, EI) would shatter the molecule, leaving a weak or non-existent molecular ion peak. Electrospray Ionization (ESI) in positive ion mode is the optimal soft-ionization technique. The basicity of the benzoxazole nitrogen (N-3) and the primary amine (-NH₂) makes this molecule highly amenable to protonation, yielding a robust [M+H]⁺ signal.
Experimental Protocol: ESI-TOF MS
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Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water.
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Ionization Promotion: Add 0.1% formic acid to the mobile phase to force protonation of the basic nitrogen centers.
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Injection & Calibration: Inject into the ESI-TOF mass spectrometer. Calibrate using a standard tuning mix to ensure mass accuracy within <5 ppm.
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Data Analysis: Extract the chromatogram and identify the [M+H]⁺ peak at the theoretical exact mass of m/z 151.0502.
Conclusion
The definitive structural elucidation of 6-Aminobenzo[d]oxazol-5-ol requires a synergistic approach. By leveraging the hydrogen-bond disrupting capabilities of DMSO-d₆ in NMR, the moisture-free environment of ATR-FTIR, the soft-ionization of ESI-HRMS, and the photophysical insights of UV-Vis spectroscopy, researchers can establish a self-validating data matrix. This rigorous methodology ensures the highest standards of scientific integrity for downstream pharmaceutical and materials science applications.
References
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BenchChem Technical Support Team. Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem.1
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BenchChem Technical Support Team. Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem. 2
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MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. 3
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SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences. 6
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American Chemical Society (ACS). Surface Mechanism of Molecular Recognition between Aminophenols and Iron Oxide Surfaces. Langmuir. 4
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PubMed. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. The Journal of Physical Chemistry A.7
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MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules. 5
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